4-Ethinyl-1,3-dimethyl-1H-pyrazol

Übersicht

Beschreibung

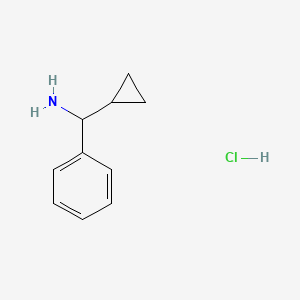

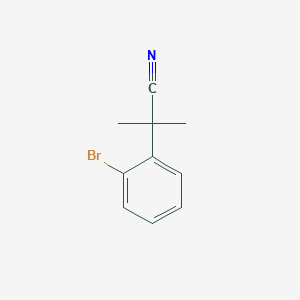

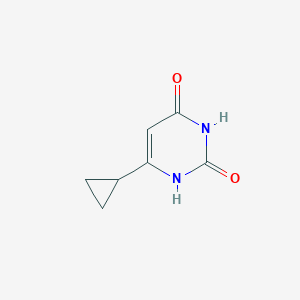

1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is an organic compound that is used in a variety of scientific research applications. It is a five-membered heterocyclic compound that contains a nitrogen atom, an ethynyl group, and a methyl group. 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is a versatile compound that has a wide range of applications in the fields of organic chemistry and biochemistry.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Pyrazolderivate, wie 4-Ethinyl-1,3-dimethyl-1H-pyrazol, haben einen privilegierten Status als vielseitige Grundgerüste in verschiedenen Bereichen der chemischen Industrie, einschließlich der Medizin . Es wurde festgestellt, dass sie verschiedene biologische Aktivitäten aufweisen, wie z. B. antituberkulose, antimikrobielle, antimykotische, entzündungshemmende, krebshemmende und antidiabetische Eigenschaften .

Landwirtschaft

Neben ihren medizinischen Anwendungen werden Pyrazolderivate auch in der Landwirtschaft eingesetzt . Die spezifischen Anwendungen von this compound in diesem Bereich bedürfen weiterer Forschung.

Organische Synthese

Pyrazole, als fünfringige Heterocyclen, gehören zu einer Klasse von Verbindungen, die in der organischen Synthese hoch geschätzt werden . Die Ethinyl- und Dimethylgruppen in this compound könnten potenziell einzigartige Reaktivitätsmuster bieten, wodurch diese Verbindung zu einem wertvollen Baustein bei der Synthese komplexer organischer Moleküle wird.

Lumineszenzstudien

Es wurde festgestellt, dass einige synthetisierte Pyrazolderivate gute Lumineszenzeigenschaften besitzen . Das this compound könnte potenziell in Studien verwendet werden, die den Einfluss der Polarität des Lösungsmittels und der Substituenten an den aromatischen Ringen auf die spektralen Eigenschaften der Verbindung untersuchen .

Metall-Ionen-Erkennung

Vorläufige Studien wurden zur selektiven Erkennung von Metallionen durch bestimmte Pyrazolderivate durchgeführt . This compound könnte potenziell in ähnlichen Studien verwendet werden.

Leitfähigkeitsstudien

Pyrazolderivate wurden in Studien verwendet, die die Leitfähigkeit dotierter Filme untersuchen . Die spezifischen Eigenschaften von this compound könnten es potenziell zu einer nützlichen Verbindung in solchen Studien machen.

Zukünftige Richtungen

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . This suggests that there is a promising future for the study and application of pyrazole derivatives, including 1H-Pyrazole, 4-ethynyl-1,3-dimethyl-.

Wirkmechanismus

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets to exert their effects .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects .

Biochemische Analyse

Biochemical Properties

1H-Pyrazole, 4-ethynyl-1,3-dimethyl- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . By altering the phosphorylation status of various proteins, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can impact processes such as cell growth, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

The effects of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . The degradation products can have different biological activities, which can complicate the interpretation of experimental results . Long-term studies have shown that prolonged exposure to 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress . The threshold for these effects can vary depending on the species and the specific experimental conditions .

Metabolic Pathways

1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, which can contribute to the overall effects of the compound . Additionally, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can influence the activity of other metabolic enzymes, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound can vary depending on the specific cell type and the experimental conditions . These factors can influence the overall activity and function of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- within the biological system .

Subcellular Localization

The subcellular localization of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell, depending on the presence of targeting signals or post-translational modifications . For example, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization can also affect the interactions of 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- with other biomolecules, thereby modulating its overall biological activity .

Eigenschaften

IUPAC Name |

4-ethynyl-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5-9(3)8-6(7)2/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQRCEZDXARLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486012 | |

| Record name | 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61514-53-2 | |

| Record name | 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-1,3-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)

![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)